molecular formula C15H16N2O3S2 B2788764 Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate CAS No. 392322-67-7

Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate

Cat. No. B2788764
CAS RN: 392322-67-7
M. Wt: 336.42
InChI Key: KKNPABVSTLLRGK-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

While specific synthesis information for “Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate” is not available, a general method for synthesizing thiazole derivatives involves refluxing ethyl bromopyruvate and thiourea in ethanol .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the thiazole ring .

Advantages and Limitations for Lab Experiments

One of the significant advantages of Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate is its potent activity against various inflammatory and cancer cell lines. This makes it an attractive compound for further research in the field of medicinal chemistry. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate. One of the significant areas of research is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to understand the precise mechanism of action of this compound. Furthermore, in vivo studies are needed to determine the potential toxicity and pharmacokinetics of this compound. Finally, more research is needed to determine the potential applications of this compound in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized using a specific method that involves the reaction of various chemicals. It has been extensively studied for its potential in various scientific research applications, including medicinal chemistry. Further research is needed to determine the full potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate involves the reaction of ethyl 2-bromo-2-methylpropanoate with thioanisole to form ethyl 2-(phenylthio)propanoate. This intermediate is then reacted with thiosemicarbazide and ammonium acetate to form this compound. This method has been described in detail in various scientific publications.

Scientific Research Applications

Ethyl 2-(3-(phenylthio)propanamido)thiazole-4-carboxylate has been extensively studied for its potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to have potential as an anti-inflammatory agent and has been studied for its activity against various inflammatory diseases. Additionally, it has also been studied for its potential as an anti-cancer agent and has shown promising results in various cancer cell lines.

Safety and Hazards

The safety and hazards of thiazole derivatives can vary greatly depending on the specific compound. Some thiazole derivatives may cause eye or skin irritation .

properties

IUPAC Name

ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-2-20-14(19)12-10-22-15(16-12)17-13(18)8-9-21-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNPABVSTLLRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330246
Record name ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

392322-67-7
Record name ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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